Stereochemical Identity as a Differentiating Factor: 1-(1,2,3-Trimethylcyclopropyl)ethanone vs. Specific (1alpha,2alpha,3alpha) Stereoisomer
The compound with CAS 108507-77-3 is chemically defined without specified stereochemistry, whereas its specific (1alpha,2alpha,3alpha)-stereoisomer is registered separately under CAS 106011-88-5 . This stereochemical ambiguity versus explicit stereoisomerism is a critical procurement differentiator. For studies where spatial arrangement is paramount (e.g., chiral recognition, asymmetric synthesis, or structure-activity relationships), the two materials are not interchangeable. The existence of distinct cis and trans isomers for 1,2,3-trimethylcyclopropane is well-documented, and their reactivity in electrophilic ring-opening differs significantly [1].
| Evidence Dimension | Stereochemical identity and CAS registry distinction |
|---|---|
| Target Compound Data | CAS 108507-77-3 (unspecified stereochemistry) |
| Comparator Or Baseline | CAS 106011-88-5, defined as (1alpha,2alpha,3alpha)-(9CI) stereoisomer |
| Quantified Difference | Not a numerical value; difference is categorical: undefined stereochemistry vs. defined stereoisomer |
| Conditions | Chemical naming conventions and CAS registry system (9CI/6CI nomenclature) |
Why This Matters
For applications requiring a defined stereoisomer (e.g., chiral chromatography standards, stereospecific synthesis), procuring CAS 108507-77-3 instead of CAS 106011-88-5 would introduce undefined stereochemical composition and compromise experimental validity.
- [1] Stereochemistry of the electrophilic ring opening of cyclopropanes. 2. Attack on cis- and trans-1,2,3-trimethylcyclopropane. (Accessed April 2026). View Source
